6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Description
6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine is a complex organic compound characterized by its bromine and triazole functional groups
Properties
IUPAC Name |
6-bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5S/c1-16-7-13-15-11(16)18-6-9-5-17-4-8(12)2-3-10(17)14-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWPNDSPVONPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CN3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine typically involves multiple steps, starting with the bromination of imidazo[1,2-a]pyridine. The subsequent steps include the introduction of the sulfanylmethyl group and the formation of the triazole ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine and triazole groups make it a valuable building block in organic synthesis.
Biology: Biologically, 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine has shown potential as a bioactive molecule. It can interact with various enzymes and receptors, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound has been explored for its pharmacological properties. It has shown promise in preclinical studies for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties for various applications.
Mechanism of Action
The mechanism by which 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The bromine and triazole groups play a key role in binding to enzymes and receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
Uniqueness: 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine stands out due to its unique combination of bromine and triazole groups, which confer distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
